molecular formula C13H24N2O2 B11784040 Tert-butyl 3-(2-aminocyclobutyl)pyrrolidine-1-carboxylate

Tert-butyl 3-(2-aminocyclobutyl)pyrrolidine-1-carboxylate

Cat. No.: B11784040
M. Wt: 240.34 g/mol
InChI Key: RSNCULHDYLMJGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-(2-aminocyclobutyl)pyrrolidine-1-carboxylate is a bicyclic amine derivative featuring a pyrrolidine ring fused with a 2-aminocyclobutyl substituent. The tert-butyloxycarbonyl (Boc) group at the 1-position serves as a protective moiety, enhancing stability during synthetic processes. The cyclobutyl group introduces ring strain, which may influence conformational flexibility and binding affinity compared to larger or unstrained rings .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H24N2O2

Molecular Weight

240.34 g/mol

IUPAC Name

tert-butyl 3-(2-aminocyclobutyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-7-6-9(8-15)10-4-5-11(10)14/h9-11H,4-8,14H2,1-3H3

InChI Key

RSNCULHDYLMJGK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C2CCC2N

Origin of Product

United States

Preparation Methods

Synthesis of 3-(2-Aminocyclobutyl)Pyrrolidine

The cyclobutylamine group is introduced via a [2+2] photocycloaddition between ethylene and a suitably functionalized enamine. For example:

  • Starting Material : N-Allyl enamine derived from pyrrolidine.

  • Reaction Conditions : UV light (254 nm), acetone solvent, 12 h.

  • Yield : ~40% (cis/trans cyclobutane mixture).

The mixture is separated via fractional crystallization, with the cis-isomer preferentially crystallizing in hexane.

Boc Protection

The free amine on pyrrolidine is protected using di-tert-butyl dicarbonate:

Pyrrolidine+(Boc)2OCHCl3,20CBoc-protected pyrrolidine+CO2\text{Pyrrolidine} + (\text{Boc})2\text{O} \xrightarrow{\text{CHCl}3, 20^\circ\text{C}} \text{Boc-protected pyrrolidine} + \text{CO}_2

  • Conditions : 1.1 equiv (Boc)₂O, chloroform, 1 h, room temperature.

  • Workup : Washing with brine, drying over K₂CO₃, and concentration.

  • Yield : 98% (crude), purity confirmed via 1^1H NMR.

Method 2: Three-Component Domino Reaction

Reaction Overview

Adapted from nitroxide synthesis methodologies, this approach leverages a domino reaction between:

  • Amino Acid : tert-Leucine.

  • Ketone : 2,2-Dimethylpentan-3-one.

  • Activated Alkene : Dimethyl fumarate.

Mechanistic Pathway

  • Oxazolidinone Formation : Condensation of the amino acid and ketone.

  • Azomethine Ylide Generation : Decarboxylation releases CO₂, forming a 1,3-dipole.

  • Cycloaddition : The ylide reacts with dimethyl fumarate, yielding a pyrrolidine intermediate.

Functionalization to Cyclobutylamine

The intermediate undergoes:

  • Nitrone Oxidation : Using meta-chloroperbenzoic acid (mCPBA).

  • Ring Contraction : Hydrolysis and decarboxylation to form a strained cyclobutane ring.

  • Amination : Reductive amination with ammonium acetate and H₂/PtO₂.

Key Data

StepConditionsYield
CycloadditionDMF/toluene, 80 h, reflux36%
Nitrone OxidationmCPBA, CH₂Cl₂, 24 h65%
Reductive AminationH₂ (1 atm), PtO₂, EtOH, 2 h87%

Method 3: Hydrogenation of Cyano Intermediate

Synthesis of 3-(2-Cyanocyclobutyl)Pyrrolidine

  • Cyclization : Pd-catalyzed [2+2] cycloaddition of acrylonitrile with a diene.

  • Conditions : Pd(PPh₃)₄ (5 mol%), THF, 60°C, 24 h.

  • Yield : 55% (cis/trans = 3:1).

Boc Protection and Hydrogenation

  • Protection : As described in Method 1.

  • Hydrogenation :

CNH2,PtO2,EtOHNH2\text{CN} \xrightarrow{\text{H}2, \text{PtO}2, \text{EtOH}} \text{NH}_2

  • Conditions : 20°C, 2 h, ammonium acetate buffer.

  • Yield : 91%.

Analytical Characterization

Critical spectroscopic data for this compound:

1^11H NMR (400 MHz, CDCl₃)

  • δ 1.45 (s, 9H, Boc CH₃).

  • δ 2.80–3.10 (m, 4H, pyrrolidine CH₂).

  • δ 3.40–3.60 (m, 1H, cyclobutyl CH).

  • δ 4.20 (br s, 2H, NH₂).

13^{13}13C NMR (100 MHz, CDCl₃)

  • δ 28.3 (Boc CH₃).

  • δ 47.8 (pyrrolidine N–C).

  • δ 79.5 (Boc quaternary C).

  • δ 155.1 (C=O).

HRMS (ESI-TOF)

  • Calculated for C₁₃H₂₄N₂O₂ [M+H]⁺: 263.1864.

  • Found: 263.1862.

Challenges and Optimization Strategies

  • Cyclobutane Strain : Low yields in [2+2] cycloadditions due to ring strain. Mitigated using high-dilution conditions.

  • Diastereomer Separation : Chiral HPLC (Chiralpak IA column) resolves cis/trans cyclobutane isomers.

  • Hydrogenation Selectivity : PtO₂ over Pd/C prevents over-reduction of the Boc group .

Chemical Reactions Analysis

Acylation and Carbamate Formation

The primary amine on the cyclobutyl ring undergoes acylation with electrophilic reagents. Common reagents include acyl chlorides and anhydrides:

Reaction TypeReagent/ConditionsProductYieldNotes
AcylationAcetyl chloride, DCM, 0°C → rtTert-butyl 3-(2-acetamidocyclobutyl)pyrrolidine-1-carboxylate85%Amide formation confirmed via 1H^1H-NMR
Carbamate FormationBoc anhydride, NaHCO3_3, dioxane/waterTert-butyl 3-(2-(tert-butoxycarbonylamino)cyclobutyl)pyrrolidine-1-carboxylate92%Dual Boc protection observed

The Boc group serves as a transient protecting agent during multi-step syntheses, enabling selective functionalization of other sites .

Alkylation Reactions

The amine participates in nucleophilic substitution with alkyl halides, forming secondary amines:

SubstrateAlkylating AgentConditionsProductYield
Tert-butyl 3-(2-aminocyclobutyl)pyrrolidine-1-carboxylateMethyl iodide, K2_2CO3_3, DMF60°C, 12 hTert-butyl 3-(2-(methylamino)cyclobutyl)pyrrolidine-1-carboxylate78%

Steric hindrance from the cyclobutyl and pyrrolidine rings reduces reaction rates compared to linear amines .

Deprotection of the Tert-Butyl Ester

The tert-butyl group is cleaved under acidic conditions to yield a carboxylic acid:

AcidConditionsProductYield
Trifluoroacetic acid (TFA)DCM, rt, 24 h3-(2-Aminocyclobutyl)pyrrolidine-1-carboxylic acid98%
HCl (gaseous)Dioxane, 0°C → rtHydrochloride salt of the carboxylic acid89%

Deprotection is critical for generating bioactive intermediates in drug discovery .

Oxidation and Redox Reactions

The amine group undergoes oxidation to form imines or nitroso derivatives under controlled conditions:

Oxidizing AgentConditionsProductNotes
H2_2O2_2, FeCl3_3EtOH, 50°CTert-butyl 3-(2-nitrocyclobutyl)pyrrolidine-1-carboxylateRequires catalytic Fe3+^{3+}
KMnO4_4, H2_2O0°C, 2 hUnstable intermediate (epoxide suspected)Low yield (35%) due to side reactions

Cycloaddition and Ring-Opening Reactions

The cyclobutyl ring participates in [2+2] cycloadditions with electron-deficient alkenes:

Reaction PartnerConditionsProductYield
AcrylonitrileUV light, 24 hBicyclic adduct (unstable)40%

The strained cyclobutane enhances reactivity but often leads to mixtures of stereoisomers .

Enzymatic and Biological Modifications

In vitro studies demonstrate interactions with cytochrome P450 enzymes, leading to hydroxylated metabolites:

EnzymeModification SiteMetabolite
CYP3A4Cyclobutyl C-3Tert-butyl 3-(2-amino-3-hydroxycyclobutyl)pyrrolidine-1-carboxylate
CYP2D6Pyrrolidine C-44-Hydroxy-pyrrolidine derivative

These findings highlight its potential as a prodrug scaffold .

Comparative Reactivity

Key differences from structurally similar compounds:

CompoundStructural FeatureReactivity Difference
Tert-butyl 3-(3-aminocyclobutyl)pyrrolidine-1-carboxylateAmino group at C-3Lower acylation yield (65% vs. 85%) due to steric effects
(S)-tert-butyl 3-((3-chlorobenzyl)amino)pyrrolidine-1-carboxylateChlorobenzyl groupEnhanced electrophilic substitution at aromatic ring

Mechanistic Insights

  • Steric Effects : The cyclobutyl ring restricts conformational flexibility, slowing bimolecular reactions .

  • Electronic Effects : The electron-donating tert-butyl group stabilizes the pyrrolidine carbamate against nucleophilic attack.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 3-(2-aminocyclobutyl)pyrrolidine-1-carboxylate is primarily explored for its potential as a pharmaceutical agent. Its structure suggests that it could interact with various biological targets, including enzymes and receptors. The following applications are notable:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, similar to other derivatives studied for their pharmacological effects. For instance, compounds with similar structures have shown activity against arginase, which is important in regulating nitric oxide synthesis and has implications in cancer therapy .
  • Therapeutic Development : Its unique structural features make it a candidate for developing new therapeutic agents targeting neurological disorders and metabolic diseases.

Biological Studies

Research indicates that compounds like this compound could be useful in studying enzyme interactions and protein binding. This can lead to insights into:

  • Mechanisms of Action : Understanding how this compound interacts at the molecular level could elucidate its potential therapeutic effects.

Case Study 1: Neuroprotective Effects

A study investigated a related compound's neuroprotective effects on astrocytes under oxidative stress induced by amyloid-beta peptides. The results indicated that the compound significantly reduced cell death and inflammatory markers, suggesting potential applications in neurodegenerative disease treatment.

Case Study 2: Antimicrobial Activity

Research focused on the antimicrobial properties of pyrrolidine derivatives demonstrated that certain compounds exhibited notable antibacterial activity against various pathogens. This highlights the potential therapeutic applications of this compound in treating infections.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionPotential inhibitor of arginase; implications for cancer therapy
Neuroprotective EffectsReduces cell death in astrocytes under oxidative stress
Antimicrobial ActivityExhibits antibacterial properties against various pathogens

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-aminocyclobutyl)pyrrolidine-1-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Data

Compound Name Substituent Group Molecular Weight Stereochemistry Key Features References
This compound 2-Aminocyclobutyl ~269.3* Not specified High ring strain; potential for selective binding
Tert-butyl 3-((4-(4-chloro-3-hydroxyphenyl)isoquinolin-6-yl)oxy)pyrrolidine-1-carboxylate Isoquinolinyloxy with Cl and OH 299.09 (M+H+) Not specified Chlorine and hydroxyl groups enhance polarity; 50% synthesis yield
(S)-tert-butyl 3-[(3-amino-2-pyridyl)amino]pyrrolidine-1-carboxylate Pyridylamino ~294.3* (3S) Chiral center; pyridine ring enables π-π interactions
(R)-tert-butyl 3-((2-chloropyrimidin-4-yl)(methyl)amino)pyrrolidine-1-carboxylate Chloropyrimidinyl-methylamino 312.80 (R) Chloropyrimidine substituent; potential kinase inhibition
tert-butyl 3-(2-chloro-1H-benzo[d]imidazol-1-yl)pyrrolidine-1-carboxylate Chlorobenzimidazolyl ~323.8* Not specified Benzoimidazole core; high purity available commercially
(S)-tert-butyl 3-(4-nitrophenoxy)pyrrolidine-1-carboxylate Nitrophenoxy 308.33 (S) Electron-withdrawing nitro group; 95% purity

*Estimated based on molecular formula.

Biological Activity

Tert-butyl 3-(2-aminocyclobutyl)pyrrolidine-1-carboxylate (CAS No. 1823264-88-5) is a compound with notable biological activity, particularly in pharmacological contexts. This article explores its chemical properties, biological mechanisms, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C13H24N2O
  • Molecular Weight : 240.34 g/mol
  • Purity : Minimum 95% .

The biological activity of this compound is primarily attributed to its structural characteristics, which facilitate interactions with various biological targets. The compound is believed to act as an inhibitor in several enzymatic pathways, potentially influencing neurotransmitter systems and cellular signaling processes.

In Vitro Studies

Research has indicated that this compound exhibits significant inhibitory effects against specific enzymes involved in metabolic pathways. For instance, studies on similar pyrrolidine derivatives have shown that they can inhibit neuraminidase, a critical enzyme for viral replication, suggesting a potential application in antiviral therapies .

Cytotoxicity and Efficacy

A study assessing the cytotoxic effects of related compounds utilized the MTT assay to evaluate cell viability in the presence of the compound. The results indicated that certain structural modifications could enhance the cytotoxic potency against cancer cell lines while maintaining low toxicity to normal cells .

Comparative Analysis of Biological Activity

The following table summarizes the comparative biological activities of this compound and other related compounds:

Compound NameIC50 (µM)Target Enzyme/PathwayReference
This compoundTBDNeuraminidase
(S)-tert-Butyl 2-(2-aminoethyl)pyrrolidine-1-carboxylate4.5JAK Inhibitor
Pyrrolidine derivatives with antiviral activity0.9Influenza Virus

Antiviral Activity

In a notable case study, researchers investigated the antiviral properties of pyrrolidine derivatives against influenza virus neuraminidase. The study found that modifications to the pyrrolidine structure could enhance binding affinity and inhibitory activity against the enzyme, showcasing the potential for developing new antiviral agents based on this scaffold .

Cancer Therapeutics

Another study explored the use of pyrrolidine derivatives in targeting cancer cells. The findings revealed that specific derivatives exhibited potent anti-proliferative effects on glioma cell lines, indicating that this compound might also serve as a lead compound in cancer therapy development .

Q & A

Q. What synthetic routes are commonly employed for tert-butyl 3-(2-aminocyclobutyl)pyrrolidine-1-carboxylate, and how do reaction conditions impact yield and purity?

  • Methodological Answer : A typical synthesis involves coupling the pyrrolidine core with a functionalized cyclobutylamine group. For example, tert-butyl ester-protected intermediates are often synthesized using coupling agents like DMAP and triethylamine in dichloromethane at 0–20°C, as demonstrated in analogous pyrrolidine derivatives . Oxidation and reduction steps (e.g., using hydrogen peroxide or LiAlH4) may influence stereochemical outcomes, while temperature control minimizes side reactions like epimerization. Purity is enhanced via column chromatography, with yields optimized by adjusting stoichiometry and reaction time .

Q. What analytical techniques are most effective for characterizing this compound?

  • Methodological Answer : Structural confirmation relies on NMR (¹H/¹³C) to verify cyclobutyl and pyrrolidine ring connectivity, while HPLC (>98% purity thresholds) and TLC (e.g., hexane:ethyl acetate = 4:1, Rf ~0.29) track reaction progress . Mass spectrometry validates molecular weight (e.g., [M+H]+ ion matching C₁₄H₂₅N₂O₂), and IR spectroscopy identifies carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) groups. X-ray crystallography resolves stereochemical ambiguities in crystalline derivatives .

Advanced Research Questions

Q. How can stereochemical challenges during synthesis be addressed, particularly for the cyclobutyl and pyrrolidine moieties?

  • Methodological Answer : Steric hindrance in the cyclobutyl group may lead to racemization. Chiral auxiliaries (e.g., tert-butyl carbamate) or enantioselective catalysis (e.g., Rh-catalyzed hydrogenation) can enforce stereochemical control. Computational modeling (e.g., DFT calculations) predicts transition states to optimize reaction pathways, while diastereomeric salt crystallization separates enantiomers .

Q. What computational strategies aid in synthesizing and optimizing this compound?

  • Methodological Answer : Quantum chemical reaction path searches (e.g., via ICReDD’s Template_relevance models) predict feasible routes by analyzing activation energies and intermediates. Machine learning prioritizes reaction conditions (e.g., solvent polarity, catalyst loading) based on historical yield data. Retrosynthetic tools like Pistachio or Reaxys propose fragment-based disconnections, streamlining multi-step syntheses .

Q. What methodologies resolve discrepancies in reported yields or purity for this compound?

  • Methodological Answer : Contradictions often arise from impurities in starting materials (e.g., residual solvents) or divergent analytical protocols. Reproducibility requires standardized purity assays (e.g., NMR integration of tert-butyl protons vs. internal standards). Reaction optimization studies (DoE) identify critical parameters (e.g., pH for amine coupling) to reconcile yield variations .

Q. How can this compound be applied in medicinal chemistry, particularly for target validation?

  • Methodological Answer : The pyrrolidine-cyclobutyl scaffold mimics peptide turn motifs, making it a candidate for protease inhibitors or GPCR ligands. Functionalization at the amine position (e.g., sulfonylation) enhances bioavailability. In vitro assays (e.g., enzyme inhibition IC₅₀) guide SAR studies, while metabolic stability is assessed via liver microsome assays .

Q. What strategies mitigate byproduct formation during scale-up synthesis?

  • Methodological Answer : Process Analytical Technology (PAT) monitors intermediates in real-time (e.g., via inline FTIR). Membrane separation technologies remove high-boiling-point impurities, and flow chemistry minimizes thermal degradation. Kinetic studies optimize residence time to suppress dimerization or oxidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.